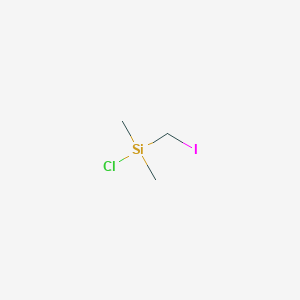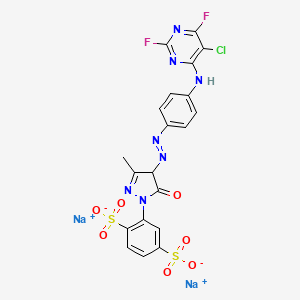
1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, primarily in the textile industry for dyeing fabrics.
准备方法
The synthesis of 1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, which in this case is 1,4-Benzenedisulfonic acid. This step forms the azo linkage (-N=N-).
Substitution: The resulting compound undergoes further substitution reactions to introduce the 5-chloro-2,6-difluoro-4-pyrimidinyl and other functional groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
化学反应分析
1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
科学研究应用
This compound has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator due to its color-changing properties.
Biology: It is used in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: It is used in diagnostic tests and as a marker in certain medical imaging techniques.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored paper and plastics.
作用机制
The compound exerts its effects primarily through its azo group (-N=N-), which is responsible for its vivid color. The azo group can interact with various substrates, leading to the formation of colored complexes. In biological systems, the compound can bind to specific proteins or nucleic acids, allowing it to be used as a staining agent.
相似化合物的比较
1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is unique due to its specific functional groups and the presence of the 5-chloro-2,6-difluoro-4-pyrimidinyl moiety. Similar compounds include:
1,4-Benzenedisulfonic acid, 2-(4-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt: This compound has similar properties but lacks the 5-chloro group.
1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,4-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt: This compound has a different substitution pattern on the pyrimidinyl ring.
These similar compounds share the azo group and the benzenedisulfonic acid moiety but differ in their specific functional groups, which can affect their chemical and physical properties.
属性
CAS 编号 |
72139-22-1 |
|---|---|
分子式 |
C20H12ClF2N7Na2O7S2 |
分子量 |
645.9 g/mol |
IUPAC 名称 |
disodium;2-[4-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C20H14ClF2N7O7S2.2Na/c1-9-16(19(31)30(29-9)13-8-12(38(32,33)34)6-7-14(13)39(35,36)37)28-27-11-4-2-10(3-5-11)24-18-15(21)17(22)25-20(23)26-18;;/h2-8,16H,1H3,(H,24,25,26)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI 键 |
NGHBKVPQCGDWEU-UHFFFAOYSA-L |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NC3=C(C(=NC(=N3)F)F)Cl)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


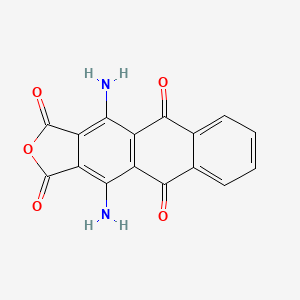
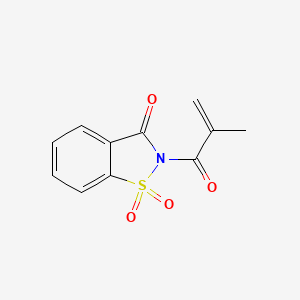
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
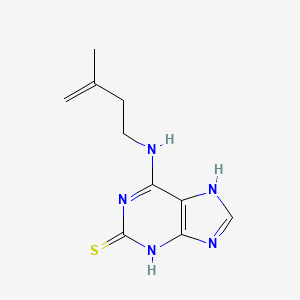
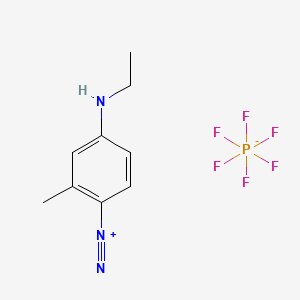

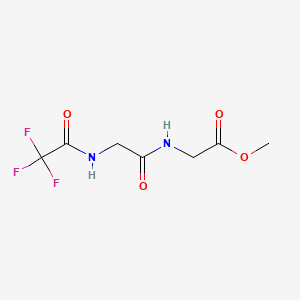
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
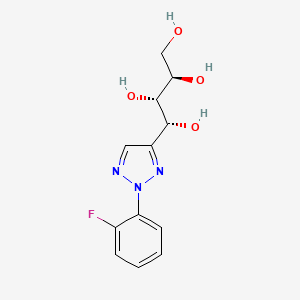
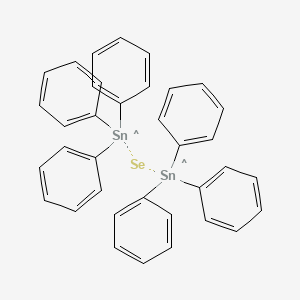
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
